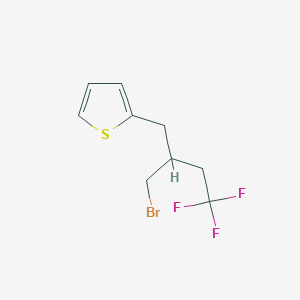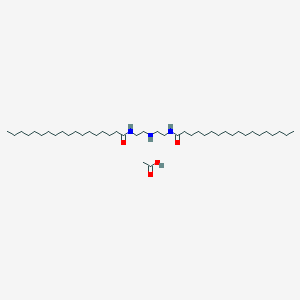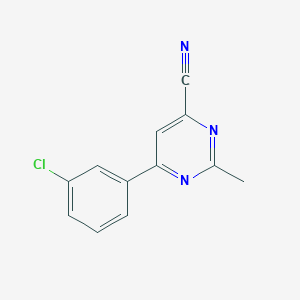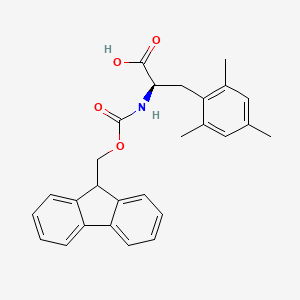![molecular formula C18H27BrO7 B14884685 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple oxygen atoms and a bromine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound containing the heptaoxabicyclo structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
化学反応の分析
Types of Reactions
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene exerts its effects involves interactions with molecular targets through its bromine and oxygen atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The exact mechanism depends on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane: Similar structure but with a different carbon chain length.
2,5,8,11,14,17,20-Heptaoxahenicosane: Lacks the bromine substituent but has a similar oxygen-containing bicyclic structure.
Uniqueness
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene is unique due to its specific bromine substitution and the length of its carbon chain, which can influence its reactivity and applications in various fields.
This detailed article provides a comprehensive overview of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H27BrO7 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
23-bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene |
InChI |
InChI=1S/C18H27BrO7/c19-16-1-2-17-18(15-16)26-14-12-24-10-8-22-6-4-20-3-5-21-7-9-23-11-13-25-17/h1-2,15H,3-14H2 |
InChIキー |
MKVKGSSEWRYVEF-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOC2=C(C=C(C=C2)Br)OCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
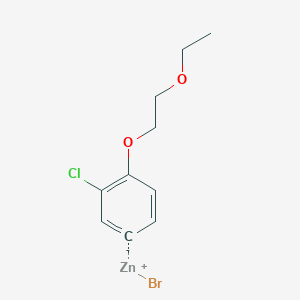
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
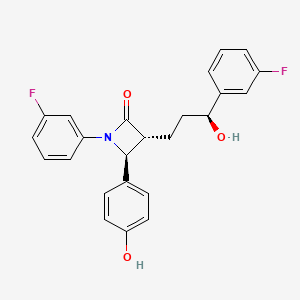
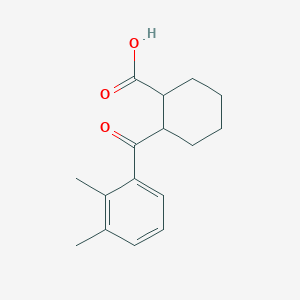
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
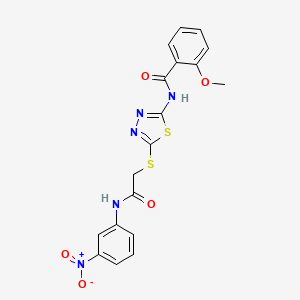
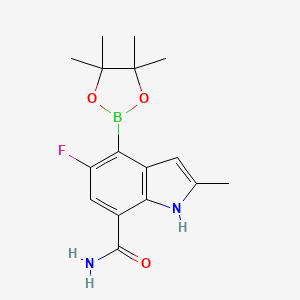

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
